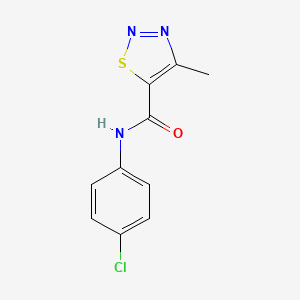

N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 69635-83-2

Cat. No.: VC7523716

Molecular Formula: C10H8ClN3OS

Molecular Weight: 253.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69635-83-2 |

|---|---|

| Molecular Formula | C10H8ClN3OS |

| Molecular Weight | 253.7 |

| IUPAC Name | N-(4-chlorophenyl)-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) |

| Standard InChI Key | MTALIUQMLMIPSX-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Identity

N-(4-Chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS No. 69635-83-2) belongs to the 1,2,3-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their diverse bioactivity. The compound’s molecular formula is C₁₀H₈ClN₃OS, with a molecular weight of 253.71 g/mol . Its structure integrates two pharmacophores: a 1,2,3-thiadiazole ring and a 4-chlorophenyl carboxamide group, which may synergistically enhance its biological interactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 69635-83-2 |

| Molecular Formula | C₁₀H₈ClN₃OS |

| Molecular Weight | 253.71 g/mol |

| IUPAC Name | N-(4-Chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |

| SMILES | CC1=NN=C(S1)C(=O)NC2=CC=C(C=C2)Cl |

The presence of the electron-withdrawing chlorine atom on the phenyl ring and the thiadiazole moiety influences the compound’s electronic distribution, potentially enhancing its reactivity and binding affinity to biological targets .

Synthesis and Manufacturing

While no explicit synthesis protocol for N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is documented in the literature, its preparation can be inferred from methods used for analogous thiadiazole derivatives. A generalized six-step synthesis route, adapted from procedures for related sulfonamide-thiadiazole hybrids , may involve:

-

Esterification: Starting with a carboxylic acid derivative (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid), conversion to its methyl ester via methanol and acid catalysis.

-

Hydrazination: Reaction of the ester with hydrazine hydrate to form the corresponding hydrazide.

-

Cyclization: Treatment with a cyclizing agent (e.g., phosphorus oxychloride) to form the thiadiazole ring.

-

Functionalization: Introduction of the 4-chlorophenyl group via nucleophilic acyl substitution using 4-chloroaniline.

Key challenges include optimizing reaction conditions to avoid side products, such as over-chlorination or ring-opening reactions. The final product is typically purified via column chromatography or recrystallization, with yields ranging from 30% to 50% for similar compounds .

Physicochemical Properties

The compound’s physicochemical profile is critical for its bioavailability and application potential. While experimental data specific to this derivative are scarce, predictive models and analog studies provide insights:

Table 2: Estimated Physicochemical Properties

The low aqueous solubility suggests formulation challenges for biological applications, necessitating prodrug strategies or solubilizing agents. The moderate logP value indicates balanced lipophilicity, favoring membrane permeability .

Spectroscopic Characterization

Structural confirmation of thiadiazole derivatives relies on spectroscopic techniques:

-

¹H-NMR: The 4-chlorophenyl group produces two doublets (δ ~7.6–8.1 ppm, J = 8.6 Hz) for the aromatic protons. The methyl group on the thiadiazole ring appears as a singlet near δ 2.5 ppm .

-

¹³C-NMR: Key signals include the carbonyl carbon (δ ~165 ppm), thiadiazole carbons (δ ~150–160 ppm), and aromatic carbons (δ ~120–140 ppm) .

-

IR Spectroscopy: Stretching vibrations for the carboxamide group (ν ~1680 cm⁻¹, C=O; ν ~3300 cm⁻¹, N-H) and C-Cl bond (ν ~750 cm⁻¹) are characteristic .

Elemental analysis typically aligns with theoretical values within ±0.3% for C, H, and N content .

Biological Activity and Applications

Though direct bioactivity data for this compound are lacking, structurally related 1,2,3-thiadiazoles exhibit promising properties:

Agrochemical Applications

Thiadiazole-carboxamides are explored as fungicides and herbicides. For example, 1,2,5-thiadiazole-3-carboxylic acid derivatives inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Pharmaceutical Relevance

The carboxamide group enables hydrogen bonding with biological targets, making such compounds candidates for kinase inhibitors or antimicrobial agents .

Future Research Directions

-

Synthesis Optimization: Developing high-yield, scalable routes using green chemistry principles.

-

Biological Screening: Evaluating antiviral, antibacterial, and antifungal activity in vitro and in vivo.

-

Structure-Activity Relationships (SAR): Systematically modifying substituents to enhance potency and reduce toxicity.

-

Formulation Studies: Improving solubility via salt formation or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume